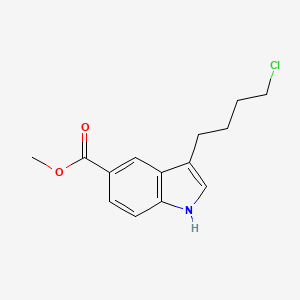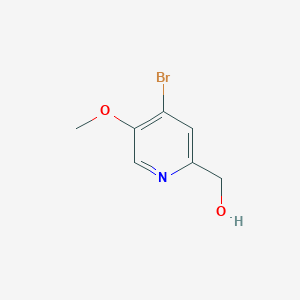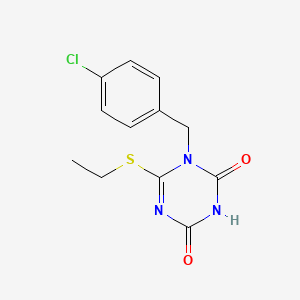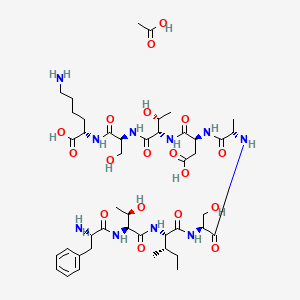![molecular formula C14H10O4 B8180508 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
描述
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: is an organic compound with a biphenyl structure, characterized by the presence of two hydroxyl groups and two aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, which are subjected to hydroxylation to introduce hydroxyl groups at the 3 and 3’ positions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure the selective introduction of functional groups without causing unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used in the presence of bases to facilitate substitution reactions.
Major Products:
Oxidation: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-diol.
Substitution: Various ethers or esters depending on the substituents introduced.
科学研究应用
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development: Its unique structure can be modified to develop potential therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
作用机制
The mechanism by which 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
相似化合物的比较
3,3’-Dihydroxybenzidine: Similar in structure but lacks the aldehyde groups.
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.
2,2’-Dihydroxybiphenyl: Hydroxyl groups are positioned differently on the biphenyl structure.
Uniqueness: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXIKYKPEVAUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B8180432.png)
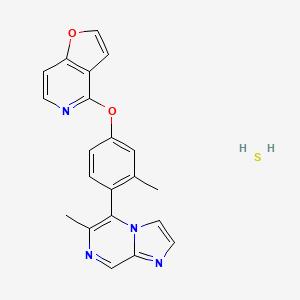

![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8180446.png)
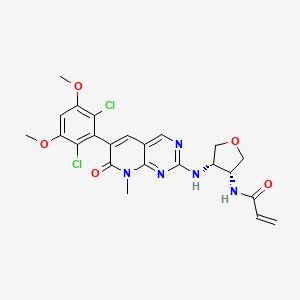
![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
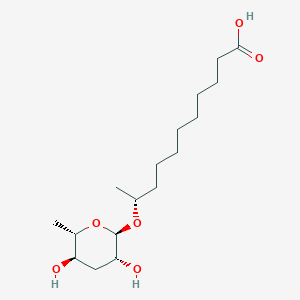
![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)
